![molecular formula C27H29N3O3S2 B2768813 4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 325978-77-6](/img/structure/B2768813.png)
4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Description
The compound 4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a novel chemical entity that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DBPR108 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Corrosion Inhibition
Another application involves using 4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide as a corrosion inhibitor for mild steel (MS) in 0.5 M HCl solution . The compound’s effectiveness was studied via electrochemical, surface, and theoretical calculation techniques. Further details on its inhibition efficiency and protective effects against corrosion can be explored.
Antioxidant Properties
The compound’s antioxidant abilities were evaluated by scavenging cationic radicals such as ABTS˙+, DPPH, and galvinoxyl radical . The introduction of protecting groups to the free hydroxyl groups of the compound influenced its antioxidant behavior.
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S2/c1-4-16-30(17-5-2)35(32,33)23-13-9-20(10-14-23)26(31)28-22-11-7-21(8-12-22)27-29-24-15-6-19(3)18-25(24)34-27/h6-15,18H,4-5,16-17H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRWSOOCZURRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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